molecular formula C14H14BrN3O B11305236 3-(4-bromophenyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazole

3-(4-bromophenyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazole

Cat. No.: B11305236
M. Wt: 320.18 g/mol
InChI Key: MREFCPYJKPRMJZ-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of a bromophenyl group, a pyrrolidine-1-carbonyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazole typically involves multi-step organic reactions One common method starts with the bromination of phenyl derivatives to introduce the bromophenyl group This is followed by the formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives and appropriate diketones

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes are designed to ensure consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the bromophenyl group or the pyrazole ring.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the bromophenyl moiety.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-bromophenyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activities. Researchers investigate its interactions with biological targets, such as enzymes or receptors, to understand its potential as a lead compound for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazole involves its interaction with molecular targets, such as enzymes or receptors. The bromophenyl group and the pyrazole ring are key structural features that facilitate binding to these targets. The compound may modulate the activity of these targets, leading to specific biological effects. Pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazole
  • 3-(4-fluorophenyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazole
  • 3-(4-methylphenyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazole

Uniqueness

Compared to similar compounds, 3-(4-bromophenyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also affect the compound’s physical properties, such as solubility and stability, making it distinct from its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H14BrN3O

Molecular Weight

320.18 g/mol

IUPAC Name

[3-(4-bromophenyl)-1H-pyrazol-5-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C14H14BrN3O/c15-11-5-3-10(4-6-11)12-9-13(17-16-12)14(19)18-7-1-2-8-18/h3-6,9H,1-2,7-8H2,(H,16,17)

InChI Key

MREFCPYJKPRMJZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br

Origin of Product

United States

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